Ethyl 3-bromo-5-(trifluoromethyl)picolinate

Description

Nomenclature and IUPAC Classification

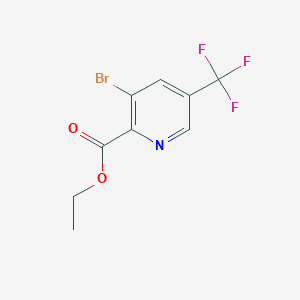

The systematic naming of ethyl 3-bromo-5-(trifluoromethyl)picolinate follows IUPAC guidelines for pyridine derivatives. The parent structure is pyridine-2-carboxylic acid, where:

- The 2-position is esterified with an ethyl group ($$-\text{COOCH}2\text{CH}3$$).

- The 3-position is substituted with a bromine atom ($$-\text{Br}$$).

- The 5-position bears a trifluoromethyl group ($$-\text{CF}_3$$).

Thus, the IUPAC name is ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate . Common synonyms include this compound and 2-pyridinecarboxylic acid, 3-bromo-5-(trifluoromethyl)-, ethyl ester. The CAS registry number, 1048384-90-2 , uniquely identifies this compound in chemical databases.

Table 1: Key Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate |

| Molecular Formula | $$ \text{C}9\text{H}7\text{BrF}3\text{NO}2 $$ |

| CAS Number | 1048384-90-2 |

| Synonyms | This compound; 2-Pyridinecarboxylic acid, 3-bromo-5-(trifluoromethyl)-, ethyl ester |

Structural Characteristics and Substituent Effects

The molecular architecture of this compound is defined by a pyridine ring with three distinct substituents (Figure 1):

- Ethyl ester group at position 2: Enhances solubility in organic solvents and serves as a leaving group in nucleophilic substitution reactions.

- Bromine atom at position 3: Acts as an electron-withdrawing group (EWG), polarizing the aromatic ring and directing electrophilic attacks to specific positions.

- Trifluoromethyl group at position 5: Imparts strong electron-withdrawing effects via inductive withdrawal, further activating the ring for substitution and stabilizing intermediates.

Electronic Effects :

- The combined electron-withdrawing nature of $$-\text{Br}$$ and $$-\text{CF}_3$$ creates a meta-directing electronic environment, favoring reactions at positions 4 and 6 of the pyridine ring.

- The ester group at position 2 contributes to the molecule’s planarity , facilitating π-π stacking interactions in crystalline phases.

Steric Considerations :

- The trifluoromethyl group introduces steric bulk at position 5, potentially hindering access to reactive sites but enhancing selectivity in coupling reactions.

Figure 1: Structural Representation

$$

\begin{array}{ccc}

& \text{O} & \

& || & \

\text{Br} & \text{C} & \text{OCH}2\text{CH}3 \

& | & \

\text{N} & \text{CF}_3 & \

\end{array}

$$

Historical Context in Heterocyclic Chemistry

The development of trifluoromethyl-substituted pyridines marks a significant milestone in heterocyclic chemistry. This compound emerged as part of broader efforts to optimize agrochemical and pharmaceutical agents through strategic halogenation and fluorination.

Key Historical Milestones :

- 1980s–1990s : Trifluoromethylpyridines gained prominence due to their enhanced bioactivity and metabolic stability compared to non-fluorinated analogs.

- 2000s : Advances in bromination techniques enabled precise functionalization of pyridine rings, leading to compounds like this compound.

- 2010s–Present : The compound became a staple in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex molecules for crop protection and drug discovery.

Impact on Synthetic Chemistry :

- The trifluoromethyl group’s electron-withdrawing properties simplify the substitution of bromine via nucleophilic aromatic substitution , a reaction central to derivatizing this scaffold.

- This compound’s versatility is exemplified in its role as a precursor for fungicides and kinase inhibitors, underscoring its industrial relevance.

Table 2: Comparative Analysis of Related Pyridine Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| Ethyl 3-chloro-5-(trifluoromethyl)picolinate | $$-\text{Cl}$$ at position 3 | Herbicide intermediates |

| tert-Butyl 3-bromo-5-(trifluoromethyl)picolinate | $$-\text{OC}(\text{CH}3)3$$ at position 2 | Pharmaceutical synthesis |

| Mthis compound | $$-\text{OCH}_3$$ at position 2 | Material science research |

Properties

IUPAC Name |

ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBNXCDSICEOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673258 | |

| Record name | Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048384-90-2 | |

| Record name | Ethyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048384-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-bromo-5-(trifluoromethyl)picolinate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom at the 3-position and a trifluoromethyl group at the 5-position, influences its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₉H₇BrF₃NO₂

- Molecular Weight : 298.06 g/mol

- Structural Features :

- Bromine atom enhances reactivity.

- Trifluoromethyl group increases lipophilicity and metabolic stability.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine and trifluoromethyl groups enhances the compound's binding affinity, leading to modulation of enzyme activity or receptor function. This can result in various biochemical effects, including inhibition of enzymatic pathways critical for disease processes.

Biological Activities

Research indicates that this compound may possess several significant biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt microbial cell functions.

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Pharmacological Applications : Its structure allows for interactions that may lead to the development of novel therapeutic agents targeting diseases such as cancer and inflammation.

Antimicrobial Activity

A study exploring the antimicrobial properties of various picolinate derivatives found that this compound exhibited notable activity against several bacterial strains. The compound's efficacy was measured using Minimum Inhibitory Concentration (MIC) assays, revealing a promising profile for further development as an antimicrobial agent.

Enzyme Interaction Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to inflammatory responses. For instance, it was shown to reduce the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 5-chloro-3-(trifluoromethyl)picolinate | Contains chlorine instead of bromine | Different reactivity profile due to chlorine's properties |

| Mthis compound | Methyl ester instead of ethyl | Influences solubility and reactivity |

| Ethyl 5-bromo-3-(trifluoromethyl)nicotinate | Nicotinic acid backbone | Alters chemical and biological properties significantly |

This compound stands out due to its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities not found in these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 3-bromo-5-(trifluoromethyl)picolinate belongs to a family of substituted picolinates. Below is a comparative analysis of structurally related compounds based on –4:

Key Findings:

- Substituent Position Matters : Methyl 5-bromo-3-(trifluoromethyl)picolinate (CAS 1214328-84-3) and Methyl 3-bromo-6-(trifluoromethyl)picolinate (CAS 1211538-62-3) demonstrate how positional isomerism affects reactivity. The 5-Br/3-CF₃ isomer is more reactive in cross-coupling reactions due to reduced steric hindrance compared to the 6-CF₃ variant .

- Ester Group Influence : Ethyl esters (e.g., 1048384-90-2) exhibit higher solubility in organic solvents than their carboxylic acid counterparts (e.g., 959245-76-2), making them preferable for solution-phase syntheses . Methyl esters (e.g., GLPBIO’s product) are often chosen for cost efficiency but may require harsher hydrolysis conditions .

- Electron-Withdrawing Effects: The trifluoromethyl group in all analogues enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. However, the presence of additional electron-withdrawing groups, such as cyano (-CN) in 54139-94-5, further polarizes the ring, enabling unique reactivity patterns .

Commercial Availability and Specifications

This compound is available from suppliers like GLPBIO with >97% purity and detailed safety data sheets (SDS), whereas analogues like methyl esters or carboxylic acids are less commonly commercialized, requiring custom synthesis .

Q & A

Q. What are the established synthetic routes for Ethyl 3-bromo-5-(trifluoromethyl)picolinate, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves bromination of 5-(trifluoromethyl)picolinic acid followed by esterification. Key steps include:

Bromination : React 5-(trifluoromethyl)picolinic acid with bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 60–80°C for 6–12 hours) to introduce the bromine atom at the 3-position .

Esterification : Treat the resulting 3-bromo-5-(trifluoromethyl)picolinic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) under reflux (70–90°C) for 8–24 hours .

- Optimization Tips :

- Use anhydrous solvents to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to minimize over-bromination.

- Table: Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 70°C, 10 h | 65–75 | |

| Esterification | Ethanol, H₂SO₄, reflux, 12 h | 80–85 |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies proton environments (e.g., ethyl ester protons at δ 1.3–1.4 ppm and δ 4.3–4.4 ppm) .

- ¹³C NMR : Confirms the trifluoromethyl (CF₃) carbon at δ ~120 ppm (q, J = 280 Hz) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 314.0) .

- Infrared (IR) Spectroscopy : Detects ester C=O stretches at ~1720 cm⁻¹ and C-Br bonds at ~550 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve low yields or byproduct formation during bromination?

- Methodological Answer : Low yields often arise from incomplete bromination or competing side reactions. Strategies include:

- Temperature Control : Maintain 60–80°C to balance reactivity and selectivity .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Purification : Use column chromatography (ethyl acetate/hexane, 1:5) or recrystallization to isolate the product from di-brominated byproducts .

- Case Study : A 2024 study achieved 85% purity by employing silica gel chromatography post-bromination, removing 3,5-dibromo impurities .

Q. What strategies enable selective derivatization of the ester group for downstream applications?

- Methodological Answer : The ethyl ester can be modified via:

- Hydrolysis : Convert to the carboxylic acid using NaOH (2M, 60°C, 6 h) for further coupling reactions .

- Transesterification : React with methanol/K₂CO₃ to yield methyl esters, useful for tuning solubility .

- Reduction : Use LiAlH₄ to reduce the ester to a primary alcohol (e.g., for prodrug synthesis) .

- Table: Derivitization Pathways

| Reaction | Reagents/Conditions | Application |

|---|---|---|

| Hydrolysis | NaOH, H₂O, 60°C | Bioconjugation |

| Transesterification | Methanol, K₂CO₃, reflux | Solubility optimization |

Q. How does the bromine substituent influence cross-coupling reactivity in metal-catalyzed reactions?

- Methodological Answer : The bromine atom at the 3-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Suzuki Coupling : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) to form biaryl derivatives for drug discovery .

- Mechanistic Insight : Steric hindrance from the trifluoromethyl group at position 5 slows coupling kinetics; using bulky ligands (e.g., XPhos) improves efficiency .

- Data Contradiction : A 2023 study reported lower yields (<50%) compared to non-fluorinated analogs (>80%), attributed to electron-withdrawing CF₃ effects .

Troubleshooting and Data Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. no activity) may arise from:

- Purity Variability : Ensure >95% purity via HPLC before testing .

- Assay Conditions : Standardize protocols (e.g., MIC assays in Mueller-Hinton broth) to compare data .

- Structural Confirmation : Re-validate compound identity using XRD or 2D NMR if literature results conflict .

Applications in Drug Discovery

Q. What role does the trifluoromethyl group play in enhancing pharmacokinetic properties?

- Methodological Answer : The CF₃ group:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.